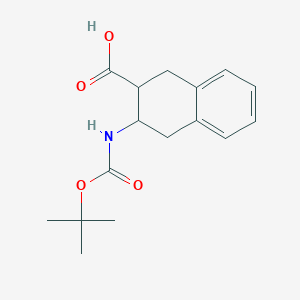

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

概要

説明

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under acidic conditions .

準備方法

The synthesis of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

化学反応の分析

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exhibits significant biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The compound was shown to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death in various cancer models.

Case Study Data on Anticancer Activity

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N-Boc Compound | HepG2 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

This data suggests that this compound has a promising anticancer potential when compared to established treatments like Doxorubicin.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Its efficacy was tested against bacteria such as E. coli and S. aureus, showing potential as an antimicrobial agent.

Efficacy Against Bacteria

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| N-Boc Compound | E. coli | 10.5 | 280 |

| N-Boc Compound | S. aureus | 13 | 265 |

These findings indicate that the compound could serve as a basis for developing new antimicrobial drugs.

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for the modification of its structure to enhance biological activity or alter solubility characteristics. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during synthesis, which can be removed later to yield active compounds.

Research Insights and Future Directions

The applications of this compound extend into various fields of research:

- Medicinal Chemistry : Its potential as an anticancer and antimicrobial agent positions it well for drug development.

- Pharmacological Studies : Further studies are needed to elucidate the mechanisms of action and optimize the structure for enhanced efficacy.

- Synthetic Biology : The compound can be used as a building block for synthesizing more complex molecules with desired biological activities.

作用機序

The mechanism of action of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino acid derivative, preventing unwanted side reactions during synthesis. The Boc group can be easily removed under acidic conditions, releasing the free amine for further reactions .

類似化合物との比較

Similar compounds include other Boc-protected amino acids such as 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid and 3-((tert-Butoxycarbonyl)amino)propanoic acid . These compounds also feature the Boc protecting group, but differ in their core structures. The uniqueness of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid lies in its tetrahydronaphthalene core, which imparts specific chemical properties and reactivity.

生物活性

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS No. 903094-83-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Physical State : Solid

- Melting Point : Not specified in available literature

- Solubility : Information on solubility is limited; further studies are required for comprehensive data.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the naphthalene core could impact its biological activity. The presence of the Boc (tert-butyloxycarbonyl) group may enhance stability and bioavailability . SAR studies often indicate that substituents on aromatic systems can significantly influence anticancer activity by affecting interactions with biological targets .

Synthesis and Evaluation of Biological Activities

A study synthesized various isoquinoline dipeptides and evaluated their biological activities. Although not directly related to this compound, it underscores the importance of structural variations in enhancing biological efficacy .

Cytotoxicity Assays

Cytotoxicity assays have been employed to evaluate the effects of related compounds on various cancer cell lines. For instance, compounds with similar naphthalene structures demonstrated significant growth inhibition in cancer cells . Future research should focus on direct assays involving this compound to establish its efficacy.

Safety Profile

The safety profile of this compound indicates moderate toxicity based on hazard statements associated with similar compounds. Risk phrases include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDICICLPVPLNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669947 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903094-83-7 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。